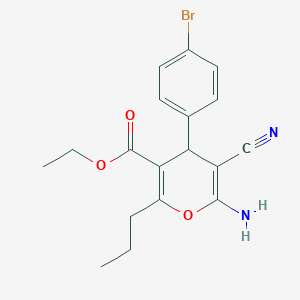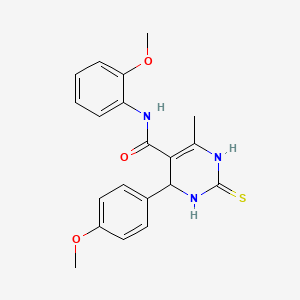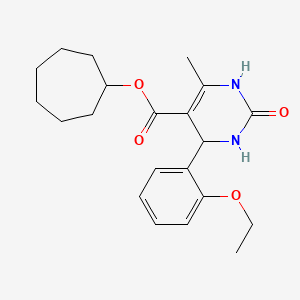![molecular formula C16H10BrF6NO2 B4932845 N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the benzamide family and has a unique chemical structure that makes it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide involves the inhibition of certain enzymes that are essential for various biological processes. Specifically, this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. Some of these effects include:
1. Anti-cancer activity: This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines.
2. Neuroprotective effects: N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of various neurodegenerative disorders.
3. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: This compound can be synthesized with high purity, making it suitable for various research studies.
2. Potent activity: N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide exhibits potent activity against various biological targets, making it an attractive candidate for drug discovery studies.
Some of the limitations of this compound include:
1. Limited solubility: N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has limited solubility in aqueous solutions, which may limit its applications in certain research studies.
2. Toxicity: This compound may exhibit toxicity at high concentrations, which may limit its applications in certain research studies.
Future Directions
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has several potential future directions for research. Some of these directions include:
1. Drug discovery: This compound can be used as a lead compound for the development of novel drugs with potent activity against various biological targets.
2. Cancer research: N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide may have potential applications in the treatment of various types of cancer.
3. Neuroscience research: This compound may have potential therapeutic applications in the treatment of various neurodegenerative disorders.
Conclusion:
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, neuroscience research, and drug discovery. Its unique chemical structure and potent activity make it an attractive candidate for various research studies. While this compound has several advantages for lab experiments, it also has some limitations that may need to be addressed in future studies. Overall, N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has significant potential for future research and may have important implications for various scientific fields.
Synthesis Methods
The synthesis method for N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with 3,5-bis(trifluoromethyl)aniline in the presence of a suitable coupling agent. The reaction is typically carried out under mild reaction conditions and yields a high purity product.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has been extensively studied for its potential applications in various scientific fields. Some of the areas of research where this compound has been used include:
1. Cancer Research: N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines. It works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
2. Neuroscience Research: This compound has also been studied for its potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of various neurodegenerative disorders.
3. Drug Discovery: N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has been used as a lead compound for the development of novel drugs. Its unique chemical structure makes it an attractive candidate for drug discovery studies.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF6NO2/c1-26-13-3-2-8(4-12(13)17)14(25)24-11-6-9(15(18,19)20)5-10(7-11)16(21,22)23/h2-7H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIIGPGJQSTUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)

![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)




![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)

methyl]amine](/img/structure/B4932858.png)